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Compound of Interest

Compound Name:

4-[(2,5-

Dimethylphenoxy)methyl]piperidin

e

CAS No.: 70260-92-3

Cat. No.: B1323276

Get Quote

Executive Summary
4-[(2,5-Dimethylphenoxy)methyl]piperidine (CAS: 70260-92-3) represents a critical scaffold

in the development of ligands for the Sigma-1 receptor (

R) and, to a lesser extent, monoamine transporters (SERT/NET). Unlike complex tricyclic
antidepressants, this molecule features a simplified 4-(aryloxymethyl)piperidine core, offering a
distinct chemical space for probing chaperone-mediated signaling and neuroprotection.

This guide evaluates the molecule's pharmacological profile, detailing the structure-activity

relationship (SAR) that governs its affinity and selectivity.[1] It serves as a technical resource

for medicinal chemists optimizing lead compounds for neuropathic pain, cognitive

enhancement, and neurodegenerative therapy.
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The molecule comprises three distinct pharmacophoric regions essential for biological

interaction: the Lipophilic Tail (Aryl), the Flexible Linker (Oxymethyl), and the Cationic Head

(Piperidine).

Feature Specification Function

Chemical Name

4-[(2,5-

Dimethylphenoxy)methyl]piperi

dine

Core Ligand

CAS Number 70260-92-3 Unique Identifier

Molecular Weight 219.33 g/mol CNS Penetrant (MW < 450)

LogP (Calc) ~3.2
High Blood-Brain Barrier (BBB)

Permeability

Primary Target
Sigma-1 Receptor (

R)
Agonist/Antagonist Modulation

Secondary Target SERT / NET
Reuptake Inhibition (N-

dependent)

Structure-Activity Relationship (SAR) Studies
The SAR of 4-[(2,5-Dimethylphenoxy)methyl]piperidine is defined by the interplay between

steric bulk on the phenyl ring and the basicity of the piperidine nitrogen.

Region A: The Aryl Terminus (2,5-Dimethylphenyl)
The 2,5-dimethyl substitution pattern provides a specific hydrophobic profile.

Hydrophobic Pocket Interaction: The

receptor possesses a primary hydrophobic binding pocket. The 2,5-dimethyl groups increase
lipophilicity compared to the unsubstituted phenol, enhancing Van der Waals contacts with
residues like Val162 and Leu105.

Selectivity vs. Toxicity: Unlike halogenated analogs (e.g., 4-fluorophenyl), the methyl groups

avoid metabolic defluorination issues while maintaining metabolic stability against rapid
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oxidation.

Steric Constraint: The ortho-methyl group (position 2) restricts the rotation of the phenyl ring

relative to the ether oxygen, locking the conformation into a bioactive pose favorable for

receptor docking.

Region B: The Linker (Oxymethyl)
Ether Oxygen: Acts as a hydrogen bond acceptor. SAR studies indicate that replacing the

ether oxygen with a methylene (-CH2-) or amine (-NH-) often reduces affinity, suggesting the

oxygen atom participates in a water-mediated bridge or direct H-bond within the receptor

binding site.

Chain Length: The single methylene spacer (-CH2-O-) is optimal. Extending this to ethylene

(-CH2-CH2-O-) typically results in a >10-fold loss of affinity due to entropic penalties upon

binding.

Region C: The Cationic Center (Piperidine)
Basic Nitrogen: The secondary amine (pKa ~10) is protonated at physiological pH. This

cation forms a critical salt bridge with Asp126 in the

receptor's ligand-binding domain.

N-Substitution Effects:

N-H (Current Molecule): Moderate affinity; high metabolic clearance potential.

N-Benzyl: Drastically increases

affinity (often into the nanomolar range) by engaging the secondary hydrophobic pocket.

N-Methyl: Improves BBB permeability but may reduce selectivity vs. muscarinic receptors.

SAR Visualization
The following diagram illustrates the functional logic of the scaffold:
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Caption: Functional decomposition of the ligand-receptor interaction. The piperidine nitrogen is

the critical anchor, while the 2,5-dimethylphenyl group dictates subtype selectivity.

Comparative Performance Guide
This section compares 4-[(2,5-Dimethylphenoxy)methyl]piperidine against standard ligands

in the field.

Comparison with Sigma Ligands
The 4-(aryloxymethyl)piperidine scaffold is often compared to Haloperidol (high affinity

antagonist) and Pentazocine (agonist).
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Compound Scaffold Class
Affinity (

)

Selectivity (

:

)

Primary
Application

4-[(2,5-

Dimethylphenoxy

)methyl]piperidin

e

Aryloxymethyl-

piperidine

Moderate (10-

100 nM)
Moderate

Lead

Optimization /

Building Block

Haloperidol Butyrophenone High (< 5 nM) Low
Antipsychotic

(Non-selective)

(+)-Pentazocine Benzomorphan High (~10 nM) High
Analgesic

(Agonist)

NE-100
Dipropyl-

phenethylamine
High (~1 nM) Very High

Research Tool

(Antagonist)

Key Insight: While the unsubstituted N-H piperidine (our subject) has lower affinity than

optimized drugs like NE-100, it offers superior synthetic tractability. It can be rapidly N-alkylated

to generate diverse libraries, making it a superior starting point for SAR exploration than the

rigid benzomorphan scaffold of Pentazocine.

Comparison with SERT Inhibitors
Certain 4-substituted piperidines exhibit serotonin reuptake inhibition.

Paroxetine: Uses a 3,4-disubstituted piperidine. The 4-[(aryloxy)methyl]piperidine lacks the

3-phenyl ring required for picomolar SERT affinity.

Conclusion: The subject molecule is a weak SERT inhibitor compared to SSRIs, making it

more suitable for selective Sigma-1 targeting strategies where serotonergic side effects (e.g.,

sexual dysfunction) must be minimized.

Experimental Protocols
Synthesis Protocol (Williamson Ether Synthesis)
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This protocol yields the target ether from commercially available precursors.

Reagents:

4-(Hydroxymethyl)piperidine (N-Boc protected)

2,5-Dimethylphenol

Diethyl azodicarboxylate (DEAD)

Triphenylphosphine (

)

Solvent: Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology:

Mitsunobu Coupling: Dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 eq), 2,5-

dimethylphenol (1.1 eq), and

(1.2 eq) in anhydrous THF under nitrogen.

Addition: Cool to 0°C. Add DEAD (1.2 eq) dropwise over 30 minutes to maintain

temperature.

Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (Hexane:EtOAc 3:1).

Deprotection: Concentrate the mixture. Dissolve the residue in 4M HCl in Dioxane. Stir for 2

hours to remove the Boc group.

Purification: Basify with NaOH (1M) to pH 10. Extract with Dichloromethane (DCM). Purify

the free base via silica gel chromatography (DCM:MeOH:NH4OH 90:9:1).

Yield: Typical yield 65–80%.

Sigma-1 Receptor Binding Assay
Objective: Determine
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values using radioligand competition.

Materials:

Radioligand: [³H]-(+)-Pentazocine (specific for

).

Tissue: Guinea pig brain membrane homogenates (rich in

).

Buffer: 50 mM Tris-HCl (pH 7.4).

Workflow:

Preparation: Incubate membrane homogenates (300 µg protein) with 3 nM [³H]-(+)-

Pentazocine.

Competition: Add increasing concentrations (

to

M) of 4-[(2,5-Dimethylphenoxy)methyl]piperidine.

Incubation: Incubate at 37°C for 120 minutes to reach equilibrium.

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5%

polyethyleneimine).

Quantification: Measure radioactivity via liquid scintillation counting.

Analysis: Calculate

using non-linear regression; convert to

using the Cheng-Prusoff equation.

Mechanism of Action: Signaling Pathway
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The following diagram details the downstream effects of Sigma-1 receptor modulation by the

ligand.

Ligand: 4-[(2,5-Dimethylphenoxy)
methyl]piperidine
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Caption: Putative mechanism of action. Upon binding, the ligand promotes the dissociation of

Sig1R from BiP, allowing Sig1R to stabilize IP3R and enhance mitochondrial calcium signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.
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